N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
"N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a sulfamoylbenzamido group at position 2 and a methyl carboxamide at position 3.
Properties
IUPAC Name |
N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-25-23(29)21-19-10-6-7-11-20(19)32-24(21)26-22(28)16-12-14-18(15-13-16)33(30,31)27(2)17-8-4-3-5-9-17/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUJICYSMQDJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, identified by CAS number 868965-38-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 483.6 g/mol
This structure includes a benzo[b]thiophene core and various functional groups, notably a sulfonamide moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme functions. This interaction may disrupt metabolic pathways associated with inflammation and cancer progression.
1. Analgesic Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit analgesic effects. In studies conducted using the "hot plate" method on mice, certain derivatives demonstrated analgesic properties that surpassed those of standard analgesics like metamizole . This suggests potential applications in pain management therapies.
2. Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. The presence of the sulfonamide group is often linked to anti-inflammatory activity in similar compounds. Studies have indicated that compounds with this structural feature can inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.
3. Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. Its ability to inhibit specific enzymes involved in cancer metabolism positions it as a candidate for further exploration in cancer therapies. The structural similarity to other known anticancer agents suggests that it may disrupt cancer cell proliferation and induce apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Analgesic | Exceeds effects of metamizole in mice | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Inhibits enzymes involved in cancer metabolism |
Case Studies
- Analgesic Study : A study involving intraperitoneal injections of the compound in mice demonstrated significant pain relief compared to control groups. The results indicated a dose-dependent response, highlighting its efficacy as an analgesic agent .
- Inflammation Model : In an experimental model of inflammation, the compound was administered to assess its effect on inflammatory markers. Results showed a marked reduction in cytokine levels, suggesting its potential utility in treating inflammatory diseases.
- Cancer Cell Line Studies : Laboratory studies on various cancer cell lines revealed that the compound inhibits cell growth and induces apoptosis at certain concentrations. These findings warrant further investigation into its mechanisms and therapeutic applications .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Analogs
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: Sulfamoyl groups (target compound) may show νS=O stretches near 1150–1300 cm⁻¹, while C=O stretches in carboxamides appear at ~1660–1680 cm⁻¹ . Absence of νC=O in triazole-thiones () confirms tautomeric shifts, a phenomenon relevant to sulfamoyl stability .
Solubility and Stability :
- Piperazinyl derivatives (e.g., Compound 10) exhibit improved aqueous solubility due to ionizable amines, whereas the target compound’s sulfamoyl group may confer moderate solubility in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
